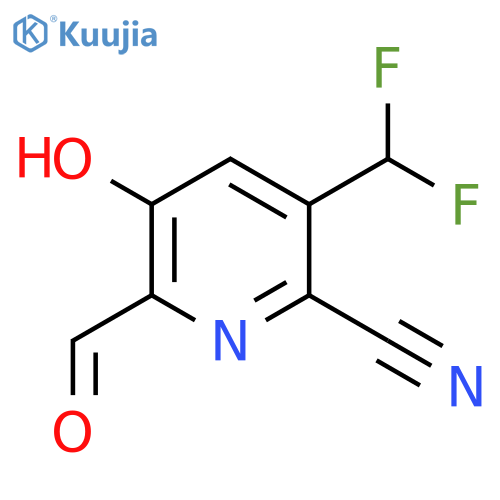Cas no 1805282-04-5 (2-Cyano-3-(difluoromethyl)-5-hydroxypyridine-6-carboxaldehyde)

2-Cyano-3-(difluoromethyl)-5-hydroxypyridine-6-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-Cyano-3-(difluoromethyl)-5-hydroxypyridine-6-carboxaldehyde
-
- インチ: 1S/C8H4F2N2O2/c9-8(10)4-1-7(14)6(3-13)12-5(4)2-11/h1,3,8,14H
- InChIKey: QNMNWEDLTBUDBN-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C#N)=NC(C=O)=C(C=1)O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 263
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 74
2-Cyano-3-(difluoromethyl)-5-hydroxypyridine-6-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029045493-1g |
2-Cyano-3-(difluoromethyl)-5-hydroxypyridine-6-carboxaldehyde |
1805282-04-5 | 97% | 1g |
$1,504.90 | 2022-04-01 |
2-Cyano-3-(difluoromethyl)-5-hydroxypyridine-6-carboxaldehyde 関連文献
-
1. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893
-
Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
2-Cyano-3-(difluoromethyl)-5-hydroxypyridine-6-carboxaldehydeに関する追加情報
Introduction to 2-Cyano-3-(difluoromethyl)-5-hydroxypyridine-6-carboxaldehyde (CAS No. 1805282-04-5)
The compound 2-Cyano-3-(difluoromethyl)-5-hydroxypyridine-6-carboxaldehyde, identified by the CAS registry number 1805282-04-5, is a structurally complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyridine derivatives, which are widely studied due to their diverse biological activities and applications in drug design. The molecule features a pyridine ring substituted with a cyano group at position 2, a difluoromethyl group at position 3, a hydroxyl group at position 5, and an aldehyde group at position 6. These functional groups contribute to the compound's unique chemical properties and reactivity.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, leveraging modern methodologies such as microwave-assisted synthesis and catalytic cross-coupling reactions. Researchers have demonstrated that the presence of the cyano and difluoromethyl groups enhances the compound's stability and bioavailability, making it a promising candidate for further exploration in medicinal chemistry.
The hydroxyl group at position 5 plays a critical role in modulating the compound's solubility and hydrogen bonding capabilities, which are essential for its interaction with biological systems. Similarly, the aldehyde group at position 6 imparts reactivity, allowing for further functionalization and the creation of derivatives with tailored properties. Recent studies have highlighted the potential of this compound as a lead molecule in the development of novel therapeutics targeting various diseases, including cancer and neurodegenerative disorders.
In terms of pharmacological activity, 2-Cyano-3-(difluoromethyl)-5-hydroxypyridine-6-carboxaldehyde has shown remarkable inhibitory effects on key enzymes involved in disease progression. For instance, preclinical studies have demonstrated its ability to inhibit histone deacetylases (HDACs), which are implicated in cancer cell proliferation and survival. Additionally, the compound has exhibited antioxidant properties, suggesting its potential role in mitigating oxidative stress-associated pathologies.
The integration of fluorinated groups into organic molecules has been a focal point in drug discovery due to their unique electronic properties and lipophilicity profiles. The difluoromethyl group in this compound contributes to its enhanced metabolic stability, reducing the likelihood of rapid degradation in vivo. This attribute is particularly advantageous in drug development, where maintaining therapeutic levels over extended periods is crucial.
Recent research has also explored the use of this compound as a building block for constructing more complex molecular architectures. By exploiting its aldehyde functionality, chemists have successfully synthesized various heterocyclic compounds with improved pharmacokinetic profiles. These derivatives are currently under investigation for their potential applications in treating infectious diseases caused by drug-resistant pathogens.
In conclusion, 2-Cyano-3-(difluoromethyl)-5-hydroxypyridine-6-carboxaldehyde (CAS No. 1805282-04-5) represents a valuable addition to the arsenal of bioactive molecules available for drug discovery and chemical research. Its unique combination of functional groups and favorable pharmacological properties positions it as a promising lead compound for developing innovative therapeutic agents. Continued exploration into its structure-function relationships and optimization strategies will undoubtedly unlock new opportunities for advancing human health.
1805282-04-5 (2-Cyano-3-(difluoromethyl)-5-hydroxypyridine-6-carboxaldehyde) 関連製品
- 1781969-69-4(1-(3-bromo-4-hydroxyphenyl)-2-(methylamino)ethan-1-one)
- 1692226-71-3(1-1-(2-fluoroethyl)cyclopropylethan-1-ol)
- 52359-17-8(Palladium, bis[bis(1,1-dimethylethyl)phenylphosphine]-)
- 1420800-29-8(t-Butyl N-[2-(2-chloro-2-phenylacetamido)ethyl]carbamate)
- 77704-34-8(2-O-beta-D-glucopyranosido-25-O-acetyl-23,24-dihydrocucurbitacin F)
- 2098089-43-9(4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole hydrochloride)
- 1002482-88-3(2,4-difluoro-N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide)
- 2171248-47-6((3S)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid)
- 1805935-35-6(Methyl 4-bromo-3-(difluoromethyl)-6-nitropyridine-2-carboxylate)
- 1805699-08-4(2-Amino-4-bromo-7-mercapto-1H-benzimidazole)




